Monoacetoxyscirpenol

mycotoxicology poultry toxicity scirpenol structure-activity relationship

Monoacetoxyscirpenol (MAS; CAS 2623-22-5), chemically defined as 15‑acetoxyscirpenol (15‑MAS) or 4‑deacetylanguidine, is a type‑A trichothecene mycotoxin belonging to the scirpentriol family. It is the 15‑monoacetyl ester of the parent triol scirpentriol (STO) and sits within an eight‑member family comprising STO, three positional monoacetoxy isomers (3‑, 4‑, and 15‑MAS), three diacetoxy isomers (3,4‑, 3,15‑, and 4,15‑DAS), and triacetoxyscirpenol (TAS).

Molecular Formula C17H24O6
Molecular Weight 324.4 g/mol
CAS No. 2623-22-5
Cat. No. B1663939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonoacetoxyscirpenol
CAS2623-22-5
Synonyms15-Acetoxyscirpen-3,4-diol;  15-Acetylscirpenetriol;  15-Mono-O-acetylscirpenol;  15-Acetoxyscirpenol;  4-Deacetylanguidin;  Deacetylanguidin
Molecular FormulaC17H24O6
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C
InChIInChI=1S/C17H24O6/c1-9-4-5-16(7-21-10(2)18)11(6-9)23-14-12(19)13(20)15(16,3)17(14)8-22-17/h6,11-14,19-20H,4-5,7-8H2,1-3H3/t11-,12-,13?,14-,15-,16-,17+/m1/s1
InChIKeyIRXDUBNENLKYTC-QVVXDDFFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Monoacetoxyscirpenol (CAS 2623-22-5) — Core Identity and Scirpenol Family Context for Informed Procurement


Monoacetoxyscirpenol (MAS; CAS 2623-22-5), chemically defined as 15‑acetoxyscirpenol (15‑MAS) or 4‑deacetylanguidine, is a type‑A trichothecene mycotoxin belonging to the scirpentriol family [1]. It is the 15‑monoacetyl ester of the parent triol scirpentriol (STO) and sits within an eight‑member family comprising STO, three positional monoacetoxy isomers (3‑, 4‑, and 15‑MAS), three diacetoxy isomers (3,4‑, 3,15‑, and 4,15‑DAS), and triacetoxyscirpenol (TAS) [1]. Like all trichothecenes, MAS potently inhibits eukaryotic protein synthesis via high‑affinity ribosome binding; however, its precise toxicological rank, metabolic fate, and biomarker relevance depend acutely on the position of the single acetyl substituent [2][3].

Why Monoacetoxyscirpenol Cannot Be Replaced by Diacetoxyscirpenol, Scirpentriol, or Other In‑Class Trichothecenes


The scirpenol family exhibits a striking structure‑toxicity relationship in which the number and, critically, the position of acetyl groups dictate toxicity rank orders that do not simply track the total number of acyl substituents [1]. C‑15 acetoxylation is a dominant driver of cytotoxicity and mitochondrial‑membrane disruption in human T‑cell models, whereas C‑4 monoacetoxylation yields the weakest analog in the family [2]. Moreover, the metabolic pathway of diacetoxyscirpenol proceeds specifically through C‑4 deacetylation to yield 15‑MAS as the obligate intermediate, making 15‑MAS the unique exposure biomarker for DAS metabolism that no other scirpenol congener can replicate [3]. Consequently, substituting MAS with DAS, STO, a positional isomer, or an unrelated type‑A trichothecene (e.g., T‑2 toxin) will produce quantitatively different toxicological readouts, metabolic profiles, and analytical reference signals.

Monoacetoxyscirpenol (15-MAS) — Quantitative Comparative Evidence for Scientific Selection


In Vivo Acute Oral Lethality Ranking Across the Eight-Member Scirpenol Family in Broiler Chicks

In a direct head‑to‑head comparison of all eight scirpenol family members, 15‑MAS (alongside 4,15‑DAS) was approximately 3‑fold more toxic by acute oral LD₅₀ in broiler chicks than the well‑known hepatocarcinogen aflatoxin B₁, positioning 15‑MAS among the most potent congeners in the family [1]. By contrast, the positional isomer 3‑MAS was the least toxic in brine shrimp and dermal assays, and 3,4‑DAS was the least toxic in the chick assay, demonstrating that toxicity is governed by acetylation position rather than total acetyl count [1].

mycotoxicology poultry toxicity scirpenol structure-activity relationship

Cytotoxic Potency and Apoptosis Induction Hierarchy in Human Jurkat T‑Cell Leukemia Model

In the human Jurkat T‑cell line, 15‑MAS (15‑acetoxyscirpenol) exhibited an IC₅₀ of 16.1 ng/mL and produced 32.0% annexin V‑positive / propidium iodide‑negative (early apoptotic) cells at 50 ng/mL [1]. Critically, the rank order of DNA fragmentation intensity across four acetoxyscirpenol mycotoxins was 4,15‑DAS > 15‑MAS > TAS (3α‑acetyldiacetoxyscirpenol) > 4‑MAS, establishing that 15‑MAS is the second most potent apoptosis inducer in this family, substantially exceeding the mono‑acetylated positional isomer 4‑MAS [1].

immunotoxicology apoptosis mechanism structure-activity relationship

Unique Metabolic Intermediate Status — 15‑MAS as the Obligate C‑4 Deacetylation Product of Diacetoxyscirpenol

The metabolic pathway of diacetoxyscirpenol (4,15‑DAS) in ruminants and other mammals proceeds via regioselective C‑4 deacetylation by bacterial and microsomal esterases to yield 15‑MAS as the first and obligate intermediate, which is then further deacetylated at C‑15 to scirpentriol [1][2]. No other scirpenol congener is produced as a specific, pathway‑committed intermediate from DAS. This makes 15‑MAS the only authentic analytical reference standard suitable for quantifying DAS‑to‑MAS metabolic conversion in toxicokinetic and residue depletion studies [1].

xenobiotic metabolism biomarker rumen toxicokinetics

Protein Synthesis Inhibition Rank Within the Epoxytrichothecene Family — Positioning 15‑MAS in the Potency Continuum

A systematic structure‑function study of 19 epoxytrichothecenes in Vero cells and rat spleen lymphocytes established that the most potent translation inhibitors (T‑2, verrucarin A, roridin A) possess acetyl or hydrocarbon side chains at both C‑4 and C‑15 [1]. Loss of the C‑4 acetyl group to form 15‑monoacetyl DAS (i.e., 15‑MAS) substantially reduced protein synthesis inhibition relative to DAS, while further loss of the C‑15 acetyl to form scirpentriol or loss from all three positions weakened activity even more [1]. This positions 15‑MAS as an intermediate‑potency inhibitor — measurably stronger than the fully deacetylated STO but demonstrably weaker than the di‑acetylated 4,15‑DAS [1].

ribosome inhibition translation inhibition cell-free assay

Natural Occurrence Pattern and Co‑Occurrence Differentiation from Diacetoxyscirpenol

In a comprehensive survey of 220 German cereal, feed, and silage samples analyzed for 16 Fusarium toxins, DAS was detected only rarely, while 15‑MAS was not detected at all in the analyzed matrices, contrasting with the more frequently detected type‑B trichothecenes such as deoxynivalenol (DON) [1]. This differential occurrence pattern — where 15‑MAS appears only under specific Fusarium sporotrichioides / F. poae contamination conditions or as a metabolic residue — means that 15‑MAS cannot serve as a general‑purpose surrogate for DAS or T‑2/HT‑2 in natural contamination surveillance; its utility is tied to specific producer strains and post‑exposure metabolism [1][2].

food safety cereal contamination Fusarium mycotoxin co-occurrence

Monoacetoxyscirpenol (15‑MAS) — Optimal Research and Industrial Application Scenarios Derived from Comparative Evidence


Calibrated In Vivo Mycotoxicology Studies Requiring Intermediate‑Potency Scirpenol Challenge

When a researcher requires a scirpenol congener that is more toxic than scirpentriol but less acutely lethal than 4,15‑DAS, 15‑MAS provides a defined intermediate toxicity window. The Richardson & Hamilton (1990) data demonstrate that 15‑MAS is approximately 3‑fold more toxic than aflatoxin in chicks yet falls below 4,15‑DAS in the family potency rank, allowing dose‑response curves to be calibrated within a measurable toxic range without the extreme lethality of the di‑acetylated congener [1].

DAS Metabolic Residue and Biomarker Analysis in Biological Matrices

Because the metabolic deacetylation of 4,15‑DAS proceeds exclusively through 15‑MAS as the obligate C‑4 deacetylation intermediate before further conversion to scirpentriol, 15‑MAS is the only valid analytical reference standard for quantifying this specific metabolic step in rumen fluid, tissue homogenates, or excreta [1][2]. Studies characterizing DAS toxicokinetics, residue depletion, or rumen detoxification capacity must use 15‑MAS rather than 4‑MAS, 3‑MAS, or commercial DAS metabolite mixtures [1].

Structure–Activity Relationship Studies on C‑15 vs. C‑4 Acetoxylation in Apoptosis Activation

The Lee et al. (2006) Jurkat T‑cell data establish that C‑15 acetoxylation is the dominant structural determinant of apoptosis induction in human lymphoid cells, with 15‑MAS ranking second only to 4,15‑DAS in DNA fragmentation intensity and substantially exceeding the C‑4 mono‑acetylated isomer 4‑MAS [1]. Investigators probing the molecular pharmacology of trichothecene‑induced mitochondrial depolarization, caspase activation, or PARP cleavage should select 15‑MAS as the mono‑acetylated reference compound to isolate the contribution of the C‑15 acetyl group [1].

Analytical Method Development Focused on Scirpenol Congener‑Specific Resolution

Since 15‑MAS co‑elutes or cross‑reacts with other type‑A trichothecenes in many generic LC‑MS/MS and immunoassay methods, procurement of high‑purity 15‑MAS reference material is essential for method validation where congener‑specific identification is required. The documented near‑zero natural occurrence rate of 15‑MAS in cereals [1] further implies that its detection in routine surveillance would flag either unusual Fusarium contamination profiles or metabolic carry‑over, making authentic 15‑MAS standard critical for confirmatory analysis [1].

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